molecular formula C25H21ClN2O3 B12635033 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-

7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy-

Cat. No.: B12635033
M. Wt: 432.9 g/mol
InChI Key: CVWVEOILYGGHQW-UHFFFAOYSA-N
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Description

7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinolinecarboxamide core and a chlorophenyl group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves multiple steps, starting from readily available precursors. The process typically includes:

    Formation of the Isoquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinoline ring.

    Introduction of the Chlorophenyl Group: This is achieved through electrophilic aromatic substitution reactions, where the chlorophenyl group is introduced to the isoquinoline core.

    Formation of the Carboxamide Group: This step involves the reaction of the intermediate with carboxylic acid derivatives under dehydrating conditions to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include various substituted isoquinoline derivatives, which can have different functional groups depending on the reagents used.

Scientific Research Applications

7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- involves its interaction with specific molecular targets. It has been shown to inhibit the growth of cancer cells by blocking DNA replication and inducing apoptosis. The compound targets protein kinases and other enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoquinolinecarboxamide, 2-[2-(4-chlorophenyl)acetyl]-1,2,3,4-tetrahydro-6,7-dimethoxy-N-methyl-N-[4-(2-oxo-1-piperidinyl)phenyl]
  • N-(1-Naphthyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide

Uniqueness

Compared to similar compounds, 7-Isoquinolinecarboxamide, 2-[2-(3-chlorophenyl)-1-oxo-3-phenyl-2-propen-1-yl]-1,2,3,4-tetrahydro-N-hydroxy- stands out due to its specific structural features and the presence of the chlorophenyl group, which enhances its reactivity and potential biological activity.

Properties

Molecular Formula

C25H21ClN2O3

Molecular Weight

432.9 g/mol

IUPAC Name

2-[2-(3-chlorophenyl)-3-phenylprop-2-enoyl]-N-hydroxy-3,4-dihydro-1H-isoquinoline-7-carboxamide

InChI

InChI=1S/C25H21ClN2O3/c26-22-8-4-7-19(15-22)23(13-17-5-2-1-3-6-17)25(30)28-12-11-18-9-10-20(24(29)27-31)14-21(18)16-28/h1-10,13-15,31H,11-12,16H2,(H,27,29)

InChI Key

CVWVEOILYGGHQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)C(=O)NO)C(=O)C(=CC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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